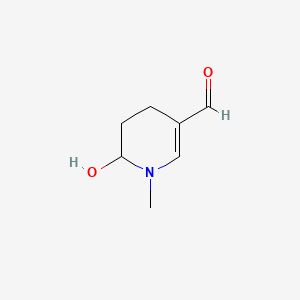

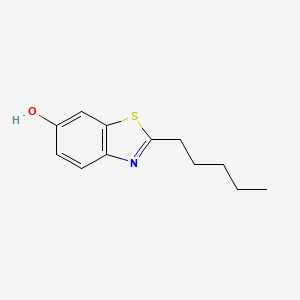

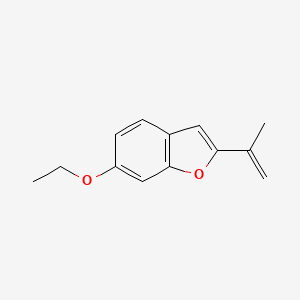

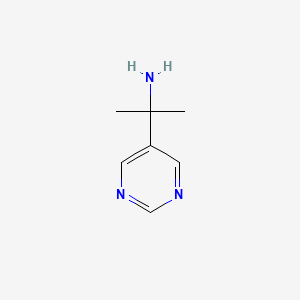

2-(Pyrimidin-5-yl)propan-2-amine

Descripción general

Descripción

“2-(Pyrimidin-5-yl)propan-2-amine” is a chemical compound that is part of the pyrimidinamine class . Pyrimidinamines are considered promising agricultural compounds due to their outstanding activity and unique mode of action . They act as mitochondrial complex I electron transport inhibitors (MET I) .

Synthesis Analysis

The synthesis of pyrimidinamine derivatives, which includes “this compound”, involves several steps . These steps include ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines .Molecular Structure Analysis

The molecular structure of “this compound” is influenced by the substitutions of its amino group and of its phenyl ring . The optimal structure of the pyrimidine group was found to be 2-CH3-5-Cl-6-CHF2 .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “this compound” include a Diels–Alder reaction between key intermediates, followed by a reaction with hydrogen at room temperature .Aplicaciones Científicas De Investigación

GPR119 Agonists for Diabetes Treatment : Kubo et al. (2021) synthesized and evaluated N-(Piperidin-4-yl)-N-(trifluoromethyl)pyrimidin-4-amine derivatives as GPR119 agonists. One compound notably enhanced insulin secretion and effectively lowered plasma glucose excursion in a diabetic animal model, highlighting its potential in diabetes treatment (Kubo et al., 2021).

Synthesis of Pyrimidine Derivatives : Pokhodylo et al. (2015) developed a high-yield method for synthesizing various pyrimidine derivatives. This method is solvent-free and includes multiple steps, yielding thieno[2,3-d]pyrimidines and benzofuro[3,2-d]pyrimidines, useful in further chemical research (Pokhodylo et al., 2015).

Insecticidal and Antibacterial Potential : Deohate and Palaspagar (2020) synthesized pyrimidine linked pyrazole heterocyclics and evaluated them for insecticidal and antimicrobial activities. This study indicates the potential use of pyrimidine derivatives in developing new insecticides and antibacterial agents (Deohate & Palaspagar, 2020).

Corrosion Inhibition : Ashassi-Sorkhabi et al. (2005) studied the effectiveness of pyrimidinic Schiff bases as corrosion inhibitors for mild steel in hydrochloric acid solution. Their results suggest these compounds are effective corrosion inhibitors, which could have applications in industrial settings (Ashassi-Sorkhabi et al., 2005).

Antimicrobial Activity : Mallikarjunaswamy et al. (2013) synthesized pyrimidine salts and evaluated their antibacterial and antifungal activities. This indicates the potential application of pyrimidine compounds in developing new antimicrobial agents (Mallikarjunaswamy et al., 2013).

Fungicide Development : Liu et al. (2023) discovered a novel pyrimidin-4-amine fungicide, HNPC-A9229, exhibiting excellent fungicidal activities. It shows potential as a more effective alternative to current commercial fungicides (Liu et al., 2023).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

The future directions for “2-(Pyrimidin-5-yl)propan-2-amine” and other pyrimidinamine derivatives involve further exploration of their potential biological activities . They have shown promising results in controlling diseases like sleeping sickness and malaria , and there is a great demand for compounds with alternative mechanisms of action .

Propiedades

IUPAC Name |

2-pyrimidin-5-ylpropan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3/c1-7(2,8)6-3-9-5-10-4-6/h3-5H,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQZHAIJWOSIAJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CN=CN=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301289159 | |

| Record name | α,α-Dimethyl-5-pyrimidinemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301289159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

179322-41-9 | |

| Record name | α,α-Dimethyl-5-pyrimidinemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=179322-41-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | α,α-Dimethyl-5-pyrimidinemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301289159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

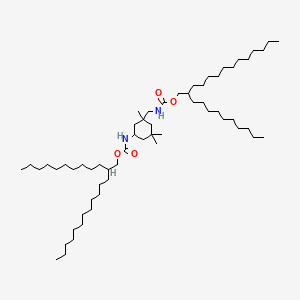

![[(5S)-3-[(E)-[(1R,7aR)-1-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]methyl]-2,2-dioxo-1,3,4,5,6,7-hexahydro-2-benzothiophen-5-yl]oxy-tert-butyl-dimethylsilane](/img/structure/B574229.png)

![Bicyclo[2.2.1]heptane, 5-methoxy-2,3-bis(methylene)-, (1S-endo)- (9CI)](/img/no-structure.png)